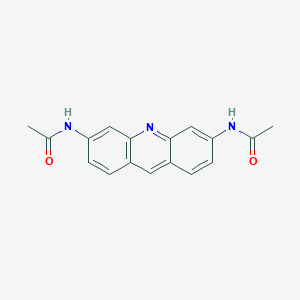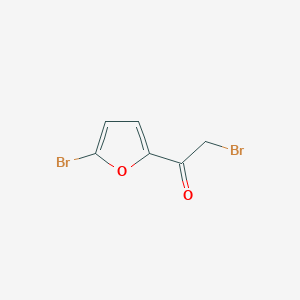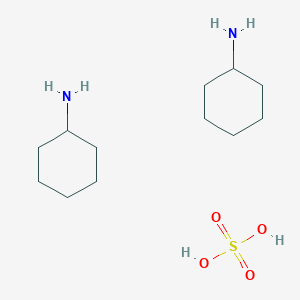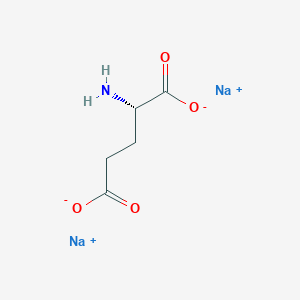
3,6-Diacetamidoacridine
Descripción general
Descripción
3,6-Diacetamidoacridine is a derivative of the known intercalating agent proflavine. Proflavine itself is a 3,6-diaminoacridine, and modifications to this structure can lead to derivatives with varying biological activities. The compound of interest, 3,6-diacetamidoacridine, is not directly mentioned in the provided papers, but its related compounds have been synthesized and studied for their biological activities and interactions with other molecules.
Synthesis Analysis
The synthesis of related acridine derivatives has been reported. For instance, 3-acetamido-5-iodo-6-aminoacridine, a compound closely related to 3,6-diacetamidoacridine, was synthesized for biological activity studies. The synthesis involved the introduction of iodine and acetamido groups into the acridine structure, which could be similar to the synthetic routes that might be used for 3,6-diacetamidoacridine .
Molecular Structure Analysis
The molecular structure of acridine derivatives is crucial for their interaction with biological molecules. The acridine core can intercalate between DNA bases, which is a key feature of its biological activity. The specific substituents on the acridine ring, such as acetamido groups, can influence the molecule's binding affinity and specificity. However, the exact molecular structure analysis of 3,6-diacetamidoacridine is not provided in the papers .
Chemical Reactions Analysis
The chemical reactions of acridine derivatives often involve their interaction with biological targets. For example, the iodinated derivative of acridine was shown to be taken up by live cells and localized in the nucleus, indicating that it can penetrate cellular membranes and bind to nuclear components, likely through intercalation . Another study on a different acridine derivative, 4,5-diacetamidoacridine-9(10H)-one, showed interactions with halide and benzoate anions, which involved association and deprotonation events . These reactions are indicative of the potential chemical behavior of 3,6-diacetamidoacridine.
Physical and Chemical Properties Analysis
The physical and chemical properties of acridine derivatives are influenced by their molecular structure. The presence of iodine in the 3-acetamido-5-iodo-6-aminoacridine derivative suggests that it has significant molecular weight and may possess distinct physical properties compared to non-halogenated counterparts. The interactions with anions, as studied using NMR, fluorescence, and isothermal titration calorimetry, provide insights into the thermodynamics of association and deprotonation, which are important aspects of the compound's chemical behavior . These properties are relevant to understanding the behavior of 3,6-diacetamidoacridine in various environments.
Aplicaciones Científicas De Investigación
- Specific Scientific Field : Opto-Electronics
- Summary of the Application : 3,6-substituted carbazole-based polymers, which can be synthesized using 3,6-Diacetamidoacridine, are widely studied due to their unique optical and electronic properties, high electron-donating ability, and photoconductivity . These polymers are desirable for the fabrication of flexible, lightweight, and potentially inexpensive devices .
- Methods of Application or Experimental Procedures : The synthetic strategies for these polymers involve the use of conducting polymers in devices. The HOMO and LUMO levels can be tuned by introducing various substituents to the core or pendant chain of the polymer . Carbazole is renowned for its high charge carrier mobility, electron-donating property, and photoconductivity. It can be effortlessly functionalized with a variety of different groups at the 3,6-, 2,7-, or N- positions .
- Results or Outcomes : The structural adaptability of the carbazole with the 3,6-substitution makes it an outstanding candidate for their integration into polymers and also possesses improved stability and triplet energy . The role of intramolecular charge transfer (ICT) was highlighted by donor–acceptor architectures with tailoring energy levels to extract their advantageous physicochemical characteristics and optimized performances .
These polymers are desirable for the fabrication of flexible, lightweight, and potentially inexpensive devices . The synthetic strategies involve the use of conducting polymers in devices, where the HOMO and LUMO levels can be tuned by introducing various substituents to the core or pendant chain of the polymer .
These polymers are desirable for the fabrication of flexible, lightweight, and potentially inexpensive devices . The synthetic strategies involve the use of conducting polymers in devices, where the HOMO and LUMO levels can be tuned by introducing various substituents to the core or pendant chain of the polymer .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(6-acetamidoacridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-10(21)18-14-5-3-12-7-13-4-6-15(19-11(2)22)9-17(13)20-16(12)8-14/h3-9H,1-2H3,(H,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBVFYCAVIISQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166233 | |
| Record name | N,N'-Acridine-3,6-diyldi(acetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diacetamidoacridine | |
CAS RN |
15724-70-6 | |
| Record name | N,N′-3,6-Acridinediylbis[acetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15724-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Diacetamidoacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015724706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Diacetamidoacridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Acridine-3,6-diyldi(acetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-acridine-3,6-diyldi(acetamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,6-DIACETAMIDOACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JWL4MZ5HH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)











